molecular formula C10H21ClN2O B12980176 (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride

Cat. No.: B12980176
M. Wt: 220.74 g/mol
InChI Key: ADLMIXCWEPKPJN-UHFFFAOYSA-N
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Description

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride typically involves the reaction of pyrrolidine and piperidine derivatives. One common method includes the formation of the pyrrolidine ring followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of fine chemicals and as a building block for other compounds.

Mechanism of Action

The mechanism of action of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with various biological activities.

    Pyrrolopyrazine: A nitrogen-containing heterocycle with antimicrobial and anticancer properties.

    Pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.

Uniqueness

(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride is unique due to its specific structure, which combines a pyrrolidine ring and a piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;/h9-11,13H,1-8H2;1H

InChI Key

ADLMIXCWEPKPJN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCC(CC2)CO.Cl

Origin of Product

United States

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